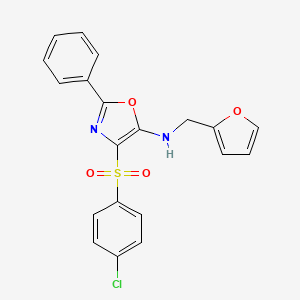
4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine” is a complex organic molecule that contains several functional groups including a chlorophenyl group, a sulfonyl group, a furan ring, a phenyl group, and an oxazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenyl group could be introduced via electrophilic aromatic substitution, and the sulfonyl group could be introduced via a sulfonation reaction . The furan ring could be synthesized via a Paal-Knorr synthesis or similar method .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorophenyl and phenyl groups would likely contribute to the compound’s overall aromaticity, while the oxazole ring would introduce some heteroatomic character .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the chlorophenyl group could undergo further electrophilic aromatic substitution reactions, while the sulfonyl group could participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the compound’s solubility could be affected by the polar sulfonyl group, while its melting and boiling points could be influenced by the size and complexity of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into similar sulfonyl and oxazole compounds has focused on their synthesis and chemical properties. For instance, the synthesis of sulfonyl derivatives and their potential in creating various chemical entities through nucleophilic substitution and other reactions has been explored (Zhuo Chen et al., 2010; R. Cremlyn et al., 1990). These studies lay the groundwork for understanding the reactivity and potential applications of similar structures in various fields, including drug design and materials science.
Biological Activities
Compounds containing furan, sulfonyl, and oxazole groups have been investigated for their biological activities. Research demonstrates the antimicrobial and antiviral properties of certain sulfonyl derivatives, suggesting potential applications in treating infections and diseases (P. Sah et al., 2014; H. Bektaş et al., 2010). These findings highlight the importance of sulfonyl and related compounds in developing new therapeutic agents.
Material Science Applications
In the realm of material science, the unique properties of sulfonyl and oxazole derivatives have been utilized in creating advanced materials. For example, studies on the synthesis of fluorescent solvatochromic dyes and their applications in developing ultrasensitive fluorescent molecular probes are notable (Z. Diwu et al., 1997). These compounds' ability to exhibit strong solvent-dependent fluorescence makes them invaluable tools in biological research and diagnostics.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-phenyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c21-15-8-10-17(11-9-15)28(24,25)20-19(22-13-16-7-4-12-26-16)27-18(23-20)14-5-2-1-3-6-14/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBPULRFCBUGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


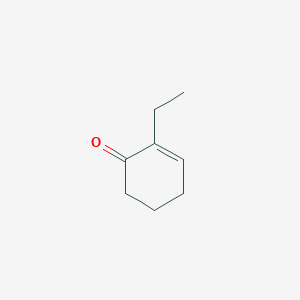
![2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2784199.png)
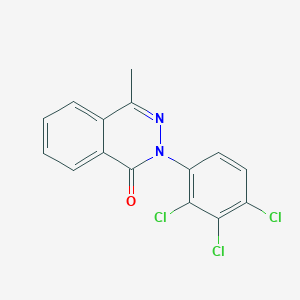
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)
![N-(2,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2784204.png)
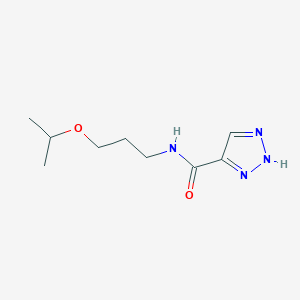
![N,N-Dimethyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2784207.png)
![N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2784209.png)
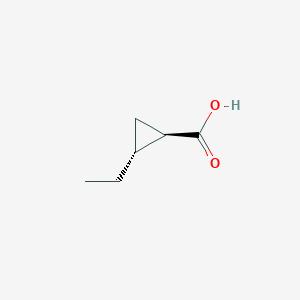
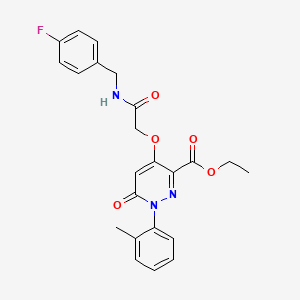
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2784213.png)
![3-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2784214.png)
